Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mechanism Of Action
Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. This inhibition leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical And Physiological Effects
Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has also been shown to modulate the immune system by promoting T-cell activation and inhibiting regulatory T-cell activity.
Advantages And Limitations For Lab Experiments
Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its ability to inhibit downstream signaling pathways. However, Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
Future research on Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate should focus on its clinical efficacy and safety in patients with B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate's immune-modulating effects and its potential use in combination with other therapies. Finally, the development of more soluble analogs of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate could improve its utility in lab experiments.
Synthesis Methods
The synthesis of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate involves the reaction of tert-butyl carbamate with 2-[(2R)-2,5-dihydrofuran-2-yl]ethylamine in the presence of a base. This reaction results in the formation of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate as a white solid with a purity of greater than 98%.
Scientific Research Applications
Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has been extensively studied in preclinical models for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has been shown to inhibit the growth and survival of B-cell malignancies by targeting the B-cell receptor (BCR) signaling pathway.
properties
CAS RN |
171366-55-5 |
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Product Name |
Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate |
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-9-5-4-8-14-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
NIKGRXKSVBHCTE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1C=CCO1 |
SMILES |
CC(C)(C)OC(=O)NCCC1C=CCO1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1C=CCO1 |
synonyms |
Carbamic acid, [2-(2,5-dihydro-2-furanyl)ethyl]-, 1,1-dimethylethyl ester, (R)- |
Origin of Product |
United States |
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